4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide
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Overview
Description
4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclobutylamine, 4-methylaniline, and pyrimidine derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Reacting cyclobutylamine with a pyrimidine derivative under basic conditions.
Amidation: Coupling the resulting intermediate with 4-methylaniline in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclobutylamino)-2-(4-chloroanilino)pyrimidine-5-carboxamide
- 4-(Cyclobutylamino)-2-(4-fluoroanilino)pyrimidine-5-carboxamide
- 4-(Cyclobutylamino)-2-(4-nitroanilino)pyrimidine-5-carboxamide
Comparison
Compared to these similar compounds, 4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide may exhibit unique properties such as:
- Enhanced Biological Activity : Due to the presence of the methyl group.
- Different Solubility : Affected by the substituent groups.
- Varied Reactivity : Influenced by electronic and steric effects of the substituents.
Properties
Molecular Formula |
C16H19N5O |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-(cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O/c1-10-5-7-12(8-6-10)20-16-18-9-13(14(17)22)15(21-16)19-11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
InChI Key |
PFPUKRSINXDSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
Origin of Product |
United States |
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